molecular formula C18H19NO3 B1245382 3-Hydroxyestra-1,3,5(10),7-tetraene-16,17-dione 16-oxime CAS No. 3853-36-9

3-Hydroxyestra-1,3,5(10),7-tetraene-16,17-dione 16-oxime

Cat. No.: B1245382
CAS No.: 3853-36-9
M. Wt: 297.3 g/mol
InChI Key: MEBIIZZKMNMOCQ-LDKZRRNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyestra-1,3,5(10),7-tetraene-16,17-dione 16-oxime is an oxo steroid.

Scientific Research Applications

Synthesis and Biological Activity

3-Hydroxyestra-1,3,5(10),7-tetraene-16,17-dione 16-oxime is involved in the synthesis of various steroidal compounds. For instance, estrone derivatives like 3-benzyloxy-17β-hydroxyestra-1,3,5(10)-trien-16-one oxime have been synthesized from it. These compounds, upon undergoing Beckmann fragmentation and other chemical transformations, exhibit varied biological activities. Specifically, they show a complete loss of estrogenic activity and exhibit moderate antiestrogenic effects in biological tests on experimental animals (Jovanović-Šanta et al., 2000).

Total Synthesis of Steroid Derivatives

The compound has been utilized in the total synthesis of steroid derivatives, such as 16-oxa- and 16-thia-D-homoestrogen derivatives. These syntheses involve condensation reactions and provide pathways to create steroidal structures with potential biological significance (Terasawa & Okada, 1978).

Steroidal Heterocycles Synthesis

Another application lies in the synthesis of steroidal heterocycles. By incorporating this compound into the synthesis process, researchers have been able to create novel steroid structures, potentially useful for further medicinal chemistry explorations (Terasawa & Okada, 1978).

Steroidal Oxime Derivatives

It is also involved in the synthesis of steroidal oxime derivatives, which are important for studying steroidal chemistry and their potential biological effects. This synthesis involves complex chemical processes like Beckmann fragmentation and subsequent chemical modifications (Pejanovic et al., 1995).

Preparation of Oligomers

The compound is used in the preparation of oligomers containing several hydroxyimino groups. These oligomers have potential applications in polymer science and materials chemistry (Yukimasa et al., 1977).

Structure and Function of Oestrogens

Studies on the structure and function of oestrogens also incorporate this compound. It is used to synthesize derivatives for testing oestrogenic activity, providing insights into the role of steroids in biological systems (Caselli et al., 1982).

Properties

3853-36-9

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(9S,13S,14S,16E)-3-hydroxy-16-hydroxyimino-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H19NO3/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19-22)17(18)21/h3-5,8,13,15,20,22H,2,6-7,9H2,1H3/b19-16+/t13-,15+,18+/m1/s1

InChI Key

MEBIIZZKMNMOCQ-LDKZRRNGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]1C/C(=N\O)/C2=O

SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CC(=NO)C2=O

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CC(=NO)C2=O

3853-36-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyestra-1,3,5(10),7-tetraene-16,17-dione 16-oxime
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3-Hydroxyestra-1,3,5(10),7-tetraene-16,17-dione 16-oxime
Reactant of Route 4
3-Hydroxyestra-1,3,5(10),7-tetraene-16,17-dione 16-oxime
Reactant of Route 5
3-Hydroxyestra-1,3,5(10),7-tetraene-16,17-dione 16-oxime
Reactant of Route 6
3-Hydroxyestra-1,3,5(10),7-tetraene-16,17-dione 16-oxime

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